![molecular formula C18H13N3O3S B3407006 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476463-08-8](/img/structure/B3407006.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide
Overview
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has shown potential in various scientific research applications. This compound is a type of acrylamide derivative that contains a thiadiazole and a benzo[d][1,3]dioxole moiety. The synthesis of this compound is complex and requires a series of chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to activate certain pathways that are involved in the immune response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide are still being studied. However, studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been shown to have low toxicity, which makes it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, this compound has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation, which makes it a promising candidate for further research.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the complex synthesis method, which can be time-consuming and expensive. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Future Directions
There are several future directions for research on (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide. One direction is to further study the anti-cancer properties of this compound and its potential use in cancer treatment. Another direction is to investigate the anti-inflammatory properties of this compound and its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Scientific Research Applications
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-16(9-7-12-6-8-14-15(10-12)24-11-23-14)19-18-21-20-17(25-18)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,21,22)/b9-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHJVNVSYJAQPT-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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